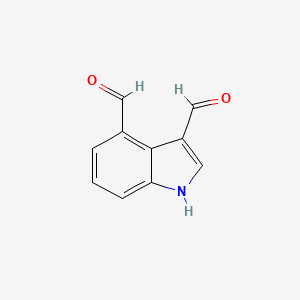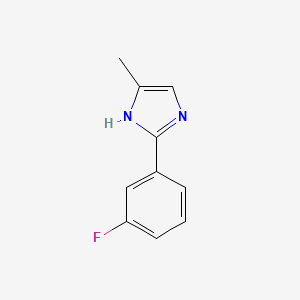
1H-indole-3,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3,4-dicarbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two aldehyde groups at the 3 and 4 positions of the indole ring Indole derivatives are significant in various fields due to their biological activities and synthetic versatility
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3,4-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired dicarbaldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1H-Indole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or hydrazines in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: 1H-Indole-3,4-dicarboxylic acid.
Reduction: 1H-Indole-3,4-dimethanol.
Substitution: Various imines or hydrazones depending on the nucleophile used.
科学研究应用
1H-Indole-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 1H-indole-3,4-dicarbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The indole ring can also participate in π-π interactions with aromatic residues, influencing molecular recognition processes.
相似化合物的比较
1H-Indole-3,4-dicarbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Lacks the additional aldehyde group at the 4-position, leading to different reactivity and applications.
1H-Indole-2-carbaldehyde: The aldehyde group is positioned at the 2-position, affecting its chemical behavior and biological activity.
1H-Indole-3-acetic acid: Contains a carboxylic acid group instead of an aldehyde, resulting in distinct properties and uses.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides versatility in synthetic transformations and potential for diverse applications in research and industry.
属性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
1H-indole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-5-7-2-1-3-9-10(7)8(6-13)4-11-9/h1-6,11H |
InChI 键 |
SMQPUDRWQOCRRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)
![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)

![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)


![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)
